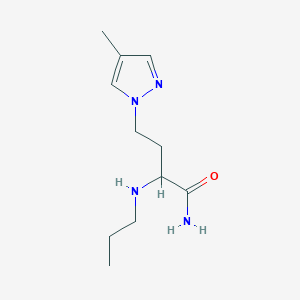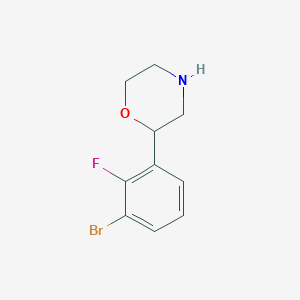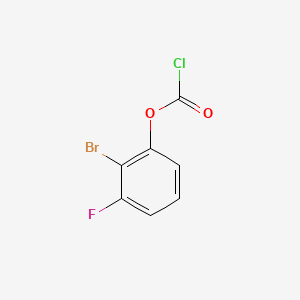
2-Bromo-3-fluorophenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluorophenyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the third position, and a chloroformate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluorophenyl chloroformate typically involves the reaction of 2-bromo-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate group. The process involves:
- Dissolving 2-bromo-3-fluoroaniline in an appropriate solvent such as dichloromethane.
- Adding phosgene gas to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to allow the formation of this compound.
- Purifying the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and safety measures to handle phosgene, which is a toxic and hazardous reagent. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2-Bromo-3-fluorophenol and carbon dioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 2-Bromo-3-fluorophenyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 2-Bromo-3-fluorophenol.
Reduction: 2-Bromo-3-fluorophenyl alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluorophenyl chloroformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the chloroformate group into various organic molecules, facilitating the synthesis of complex compounds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is utilized in the modification of biomolecules for studying their structure and function.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluorophenyl chloroformate involves the reactivity of the chloroformate group. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where nucleophiles attack the carbonyl carbon of the chloroformate group, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorophenyl chloroformate
- 2-Chloro-3-fluorophenyl chloroformate
- 2-Bromo-3-chlorophenyl chloroformate
Uniqueness
2-Bromo-3-fluorophenyl chloroformate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H3BrClFO2 |
|---|---|
Peso molecular |
253.45 g/mol |
Nombre IUPAC |
(2-bromo-3-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-6-4(10)2-1-3-5(6)12-7(9)11/h1-3H |
Clave InChI |
CILAKVHQLCFUCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


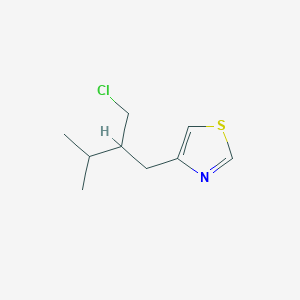


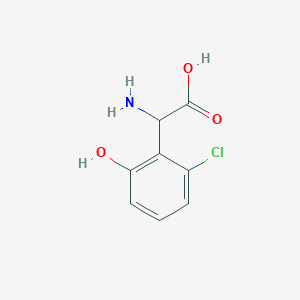
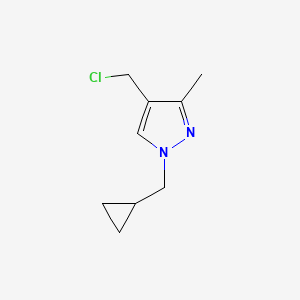
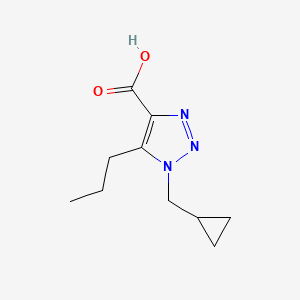
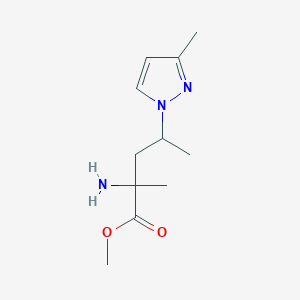
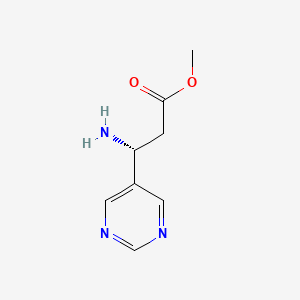
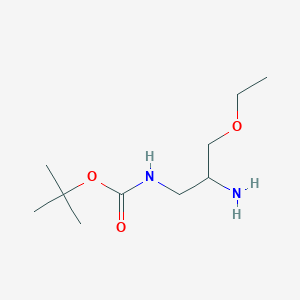
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
